molecular formula C5H11IO B3249802 1-Iodo-2-methoxy-2-methylpropane CAS No. 19752-22-8

1-Iodo-2-methoxy-2-methylpropane

Cat. No. B3249802
CAS RN: 19752-22-8
M. Wt: 214.04 g/mol
InChI Key: BRNXSSDLTFUQGI-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-2-methylpropane is a chemical compound with the CAS Number: 19752-22-8 . It has a molecular weight of 214.05 . The IUPAC name for this compound is this compound . The compound is used as solvents, analytical reagents, and organic synthesis of raw materials .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11IO/c1-5(2,4-6)7-3/h4H2,1-3H3 . The InChI key is BRNXSSDLTFUQGI-UHFFFAOYSA-N .

Mechanism of Action

Target of Action

1-Iodo-2-methoxy-2-methylpropane is a chemical compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for this compound.

Mode of Action

It’s known that alkyl halides like this compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon attached to the halogen (iodine in this case). This can result in the replacement of the iodine atom with the nucleophile .

Result of Action

Safety data sheets indicate that it can cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound could have a disruptive effect on cell membranes and potentially interfere with cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals could affect its reactivity. Temperature and pH could also influence its stability and reactivity .

Advantages and Limitations for Lab Experiments

Iodomethane is a versatile methylating agent that is widely used in organic synthesis and other scientific research applications. Its advantages include its high reactivity, its ability to transfer a methyl group to a wide range of nucleophiles, and its relatively low cost. Its limitations include its toxicity, its flammability, and its potential for environmental damage.

Future Directions

There are many potential future directions for research on 1-Iodo-2-methoxy-2-methylpropane, including:
1. Development of safer and more environmentally friendly methylating agents.
2. Investigation of the effects of this compound on human health and the environment.
3. Development of new synthetic methods that use this compound as a key reagent.
4. Investigation of the mechanism of action of this compound in biological systems.
5. Development of new applications for this compound in fields such as materials science and catalysis.

Scientific Research Applications

Iodomethane is used in a wide range of scientific research applications, including:
1. Organic synthesis: Iodomethane is a versatile methylating agent that is used in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.
2. NMR spectroscopy: Iodomethane is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to calibrate the chemical shifts of other compounds.
3. Isotope labeling: Iodomethane is used as a source of the methyl group in isotope labeling experiments. By replacing a hydrogen atom with a deuterium atom, researchers can track the fate of the methyl group in a chemical reaction.

Safety and Hazards

1-Iodo-2-methoxy-2-methylpropane is a highly flammable liquid and vapor. It is harmful if inhaled and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-iodo-2-methoxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO/c1-5(2,4-6)7-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNXSSDLTFUQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CI)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301604
Record name 1-Iodo-2-methoxy-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19752-22-8
Record name 1-Iodo-2-methoxy-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19752-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-2-methoxy-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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